molecular formula C15H14N2O2 B1609175 methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate CAS No. 91147-07-8

methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate

Cat. No.: B1609175
CAS No.: 91147-07-8
M. Wt: 254.28 g/mol
InChI Key: IYWBIIGDWQBZJQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

Methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate belongs to the β-carboline family, a class of heterocyclic alkaloids characterized by a pyrido[3,4-b]indole core. Its systematic IUPAC name is derived from the parent structure 9H-pyrido[3,4-b]indole , with substituents enumerated according to priority rules. The propanoate group is attached at position 1 of the β-carboline system, while the methyl ester functional group modifies the carboxylic acid terminus. The full IUPAC name is:
This compound .

The structural representation (Figure 1) consists of a tricyclic pyridoindole scaffold fused with a six-membered pyridine ring and a five-membered pyrrole ring. The propanoate side chain (−CH₂CH₂COOCH₃) extends from the nitrogen-containing pyrrole ring at position 1. This configuration is critical for its biochemical interactions and stability.

CAS Registry Number and Alternative Chemical Names

The compound is uniquely identified by its CAS Registry Number 10435-19-5 , which ensures unambiguous classification in chemical databases. Alternative names and synonyms include:

Common Name Synonym Source
Methyl 3-(β-carbolin-1-yl)propanoate Research literature
Infractine Mycochemical studies
NSC-91296 Historical archives

These aliases reflect its discovery context (e.g., infractine from Cortinarius infractus fungi) and institutional cataloging practices.

Molecular Formula and Weight Analysis

The molecular formula C₁₅H₁₄N₂O₂ is confirmed via high-resolution mass spectrometry and elemental analysis. Breaking down the formula:

  • Carbon (C₁₅): 15 atoms contributing to the aromatic rings and side chains.
  • Hydrogen (H₁₄): 14 atoms distributed across aliphatic and aromatic regions.
  • Nitrogen (N₂): Two atoms in the pyridoindole core.
  • Oxygen (O₂): One from the ester carbonyl and one from the methoxy group.

The molecular weight is 254.284 g/mol , calculated as:
$$
(12.01 \times 15) + (1.01 \times 14) + (14.01 \times 2) + (16.00 \times 2) = 254.284 \, \text{g/mol}
$$
This mass is consistent with liquid chromatography–mass spectrometry (LC-MS) data reported in fungal metabolite studies.

Table 1: Molecular Profile

Property Value
Molecular formula C₁₅H₁₄N₂O₂
Molecular weight 254.284 g/mol
Exact mass 254.106 Da
Topological surface area 50.69 Ų

The compound’s logP value of 3.55 indicates moderate lipophilicity, aligning with its ability to traverse biological membranes. Its structural complexity and functional groups make it a subject of interest in natural product synthesis and medicinal chemistry.

Properties

IUPAC Name

methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-19-14(18)7-6-13-15-11(8-9-16-13)10-4-2-3-5-12(10)17-15/h2-5,8-9,17H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWBIIGDWQBZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NC=CC2=C1NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40238426
Record name Methyl 3-(9H-pyrido(3,4-b)indol-1-yl)propanoate
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URL https://comptox.epa.gov/dashboard/DTXSID40238426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91147-07-8
Record name Methyl 3-(9H-pyrido(3,4-b)indol-1-yl)propanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091147078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-(9H-pyrido(3,4-b)indol-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Manganese Dioxide Mediated One-Pot Synthesis

One prominent method involves a manganese dioxide mediated one-pot synthesis starting from an activated alcohol. This process integrates three key steps in a tandem reaction:

This approach efficiently constructs the β-carboline ring system and yields methyl 9H-pyrido[3,4-b]indole-1-carboxylate, a close structural analogue to methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate. The method is advantageous due to its operational simplicity and ability to generate a range of analogues by varying the starting materials. This synthesis has also been applied as a key step in the preparation of biologically active compounds such as alangiobussinine.

Step Reaction Type Description
1 Alcohol oxidation Conversion of activated alcohol to aldehyde/ketone
2 Pictet-Spengler cyclisation Formation of the tetrahydro-β-carboline intermediate
3 Oxidative aromatisation Aromatisation to yield the β-carboline aromatic system

Synthesis via 1-Acetoxy-β-Carboline Intermediates and Hydrolysis

A reported method for related 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives involves:

  • Formation of 1,2-diacetoxy-1,2-dihydro-β-carboline intermediates
  • Elimination of acetic acid to regenerate a double bond, yielding 1-acetoxy-β-carboline derivatives
  • Hydrolysis of these acetoxy derivatives under alkaline conditions (e.g., sodium hydroxide) to afford the target β-carbolinone compounds

This route allows for the introduction of various substituents at the 3-position, including ester groups, by selecting appropriate starting materials or intermediates. The yields vary depending on the substituent electronic properties, with electron-withdrawing groups generally favoring higher yields.

Entry Substituent (R1) Product Yield (%) Reaction Time (h)
1 H 65 6
2 COOCH2CH3 85 4
3 CH2OH 75 8
4 CHO 52 6
5 CN 72 4
6 CONHNH2 67 4
7 OCH3 45 10
8 OCH2CH3 53 10
9 Br 30 12
10 CONHCH3 82 4

Note: COOCH2CH3 substituent corresponds to an ester group similar to this compound, indicating good yields are achievable with ester substituents.

Summary Table of Preparation Methods

Method Key Features Advantages Typical Yield Range References
Manganese dioxide mediated one-pot Tandem oxidation, cyclisation, aromatisation One-pot, operationally simple Moderate to high
Esterification of carboxylic acid Acid-catalyzed esterification with methanol Straightforward, adaptable ~79% (ethyl ester)
1-Acetoxy-β-carboline intermediate Multi-step with acetoxy intermediates + hydrolysis Allows diverse substitution 30-85% depending on substituent

Chemical Reactions Analysis

Types of Reactions

methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate is recognized for its potential as a pharmacophore in drug design. Its structural similarity to other β-carbolines suggests that it may interact with various biological targets, including receptors involved in neurological functions.

Anticancer Activity

Research indicates that derivatives of pyrido[3,4-b]indoles exhibit cytotoxic effects against cancer cells. For instance, studies have shown that certain pyrido[3,4-b]indole derivatives can disrupt DNA replication and transcription in cancerous cells, leading to apoptosis. The compound's ability to induce cell death in tumor cells highlights its potential as a lead compound for developing anticancer agents .

Neuropharmacological Effects

Pyrido[3,4-b]indoles have been investigated for their neuropharmacological properties. This compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition could lead to enhanced cholinergic activity, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound and its derivatives is crucial for optimizing their biological activities. Researchers have synthesized various analogs to evaluate their potency and efficacy against specific biological targets.

Synthesis of Derivatives

The synthesis of this compound involves methods such as Pictet–Spengler reactions and other multi-step synthetic routes. These approaches allow for the modification of the indole moiety to enhance biological activity .

Studies utilizing high-throughput screening techniques have identified several potent derivatives that exhibit improved efficacy compared to the parent compound. For example, modifications at specific positions on the indole ring have resulted in compounds with enhanced binding affinity to target receptors .

Biochemical Applications

In addition to its pharmacological potential, this compound has applications in biochemical research.

Enzyme Inhibition Studies

Research has demonstrated that compounds within the pyrido[3,4-b]indole class can inhibit enzymes such as monoamine oxidase (MAO). This inhibition is significant for developing treatments for mood disorders and other psychiatric conditions .

Interaction with Biological Molecules

The ability of this compound to interact with nucleic acids and proteins has been explored. Its binding affinity may lead to insights into its mechanism of action and potential therapeutic uses .

Case Studies

StudyFocusFindings
Son et al., 2022CFTR PotentiatorsIdentified spiro[piperidine-4,1-pyrido[3,4-b]indoles] as co-potentiators enhancing CFTR function; implications for cystic fibrosis treatment .
DeGruyter et al., 2024Crystal Structure AnalysisProvided structural insights into pyrido[3,4-b]indole derivatives; discussed implications for drug development .
ACS PublicationsAChE InhibitionEvaluated novel harmine derivatives; findings suggest potential for Alzheimer's treatment through AChE inhibition .

Mechanism of Action

The mechanism of action of methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations
Compound Name Key Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate Methyl ester, pyridoindole core 262.29 Enhanced lipophilicity; synthetic intermediate
3-(9H-Pyrido[3,4-b]indol-1-yl)propionic acid Carboxylic acid, pyridoindole core 240.26 Polar, potential for salt formation; precursor for ester derivatives
1-(9H-Pyrido[3,4-b]indol-1-yl)-1,4-butanediol Diol, pyridoindole core ~258.30 (estimated) Natural origin; inverse association with calprotectin
(2-(3-(Hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl)ethyl)-L-phenylalanine Hydroxymethyl, phenylalanine ~400.40 (estimated) Antithrombotic activity via P-selectin inhibition

Key Observations :

  • Lipophilicity : The methyl ester derivative exhibits higher logP compared to the carboxylic acid, making it more suitable for crossing biological barriers .

Reactivity Trends :

  • The ester group in the target compound is more reactive toward nucleophiles (e.g., hydrolysis to the acid) compared to ethers or alcohols in analogs like 1,4-butanediol derivatives .

Structure-Activity Relationship (SAR) :

  • Ester vs. Acid : The ester may improve bioavailability but reduce direct target engagement due to lower polarity.
  • Substituent Effects : Hydroxymethyl and phenylalanine groups in compound 111 enhance binding to P-selectin, highlighting the importance of hydrogen-bonding and hydrophobic interactions .
Physical-Chemical Properties
Property Methyl Ester Propionic Acid 1,4-Butanediol Derivative
Solubility Low in water Moderate in polar solvents High in water
Melting Point Not reported Not reported 174–176°C (analogous compound 7p)
Stability Stable under dry conditions Prone to decarboxylation at high temps Sensitive to oxidation

Biological Activity

Methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate is a compound belonging to the class of harmala alkaloids, which are known for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and comparative studies with related compounds.

  • Molecular Formula : C15H14N2O2
  • Molecular Weight : 254.3 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes in biological systems. It is hypothesized to modulate various signaling pathways by binding to targets such as acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in neurodegenerative diseases like Alzheimer's.

Biological Activities

  • Antitumor Activity :
    • Structural analogs of this compound, particularly Manzamine C, have demonstrated significant antitumor effects. Studies indicate that these compounds can induce apoptosis in cancer cell lines through various pathways, including oxidative stress induction and mitochondrial dysfunction .
  • Neuroprotective Effects :
    • Research has shown that derivatives of harmala alkaloids exhibit neuroprotective properties against Aβ-induced neurotoxicity in neuronal cell models. These derivatives maintain low toxicity while providing protective effects against cellular damage .
  • Antifilarial Activity :
    • Compounds related to this compound have been evaluated for their antifilarial properties. In vivo studies revealed that certain derivatives possess macrofilaricidal activity against parasitic infections like those caused by Acanthoeilonema viteae .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
HarminePsychoactive effects; AChE inhibitionBinds to AChE, modulating neurotransmitter levels
HarmalineAntidepressant properties; AChE inhibitionSimilar mechanism as harmine but with different potency
Manzamine CAntitumor activityInduces apoptosis in cancer cells through oxidative stress

Case Study 1: Neuroprotective Properties

A study published in Nature explored the neuroprotective effects of harmine derivatives in SH-SY5Y cells. The results showed that certain derivatives could significantly reduce cell death induced by Aβ aggregation while exhibiting low cytotoxicity (IC50 values ranged from 58.76 nM to 89.38 nM for effective compounds) .

Case Study 2: Antifilarial Efficacy

Research conducted on various substituted pyrido[3,4-b]indoles indicated that certain compounds exhibited over 90% efficacy in microfilaricidal activity against Acanthoeilonema viteae when administered at specific dosages (50 mg/kg) . This highlights the potential of these compounds as therapeutic agents in treating filarial infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate, and how is its structural integrity validated?

  • Methodology : The compound is synthesized via coupling reactions involving β-carboline derivatives and ester precursors. For example, anhydrous THF is used as a solvent, and reactions are monitored via thin-layer chromatography (TLC) to track progress. Post-synthesis, structural validation employs 1H^1H-NMR and 13C^{13}C-NMR to confirm proton and carbon environments, while mass spectrometry (MS) determines molecular ion peaks (e.g., m/z values) .

Q. How can researchers address missing physicochemical data (e.g., solubility, logP) for this compound?

  • Methodology : Experimental determination via shake-flask method for solubility in polar/non-polar solvents and HPLC-based logP estimation. Cross-referencing with NIST Chemistry WebBook data for analogous β-carboline derivatives can provide provisional values . If unavailable, computational tools like COSMO-RS or QSPR models may predict properties .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Use NIOSH-approved respirators (e.g., P95 for particulates) and chemical-resistant gloves. Avoid drainage contamination due to potential aquatic toxicity. Store in airtight containers under inert gas to prevent degradation .

Advanced Research Questions

Q. How can contradictory reactivity data (e.g., stability in acidic vs. basic conditions) be systematically resolved?

  • Methodology : Design pH-dependent stability studies using buffered solutions (pH 1–13) and monitor degradation via HPLC or UV-Vis spectroscopy. Compare kinetic rates and identify intermediates via LC-MS. Cross-validate with computational models (e.g., DFT for hydrolysis pathways) .

Q. What advanced analytical techniques are recommended for characterizing trace impurities in synthesized batches?

  • Methodology : High-resolution mass spectrometry (HRMS) for elemental composition of impurities. 1H^1H-13C^{13}C HSQC NMR for structural elucidation. Use preparative HPLC to isolate impurities and acquire pure spectra .

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing side products?

  • Methodology : Apply Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent ratios). For example, a central composite design can identify optimal conditions. Use in-situ IR spectroscopy to monitor intermediate formation and adjust parameters dynamically .

Q. What strategies mitigate discrepancies between predicted and observed biological activity of β-carboline derivatives?

  • Methodology : Perform molecular docking studies to assess binding affinity to target receptors (e.g., serotonin receptors). Validate with in vitro assays (e.g., radioligand binding). If discrepancies persist, evaluate stereochemical influences using chiral chromatography to isolate enantiomers and test individually .

Methodological Challenges and Solutions

Q. How to address incomplete spectral data for novel β-carboline analogs?

  • Solution : Submit samples to collaborative databases (e.g., NIST) for standardized spectral acquisition. Use 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals in complex structures .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?

  • Solution : Use nonlinear regression models (e.g., Hill equation) to calculate EC50_{50} values. Pair with ANOVA for inter-group comparisons in randomized block designs (e.g., environmental toxicity assays) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate
Reactant of Route 2
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methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.